SIGSLAK

Description

Properties

IUPAC Name |

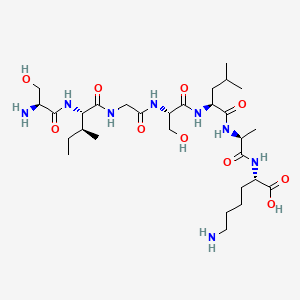

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54N8O10/c1-6-16(4)23(37-25(42)18(31)13-38)28(45)32-12-22(40)34-21(14-39)27(44)36-20(11-15(2)3)26(43)33-17(5)24(41)35-19(29(46)47)9-7-8-10-30/h15-21,23,38-39H,6-14,30-31H2,1-5H3,(H,32,45)(H,33,43)(H,34,40)(H,35,41)(H,36,44)(H,37,42)(H,46,47)/t16-,17-,18-,19-,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDGQXHVLMKNQC-YUBLKVPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The YSIRK-G/S Motif: A Key Regulator of Protein Secretion in Gram-Positive Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note: This document provides a comprehensive overview of the YSIRK-G/S motif, a crucial element in bacterial protein secretion. Extensive literature searches did not yield specific information on a peptide designated "SIGSLAK." Therefore, this guide focuses on the well-characterized YSIRK-G/S motif as a representative and functionally significant signaling peptide sequence.

Executive Summary

The YSIRK-G/S motif is a conserved amino acid sequence found within the signal peptides of numerous surface proteins in Gram-positive bacteria, most notably in Staphylococcus aureus. This motif is not essential for the secretion or cell wall anchoring of these proteins but plays a critical role in enhancing the efficiency of their secretion pathway. Specifically, the YSIRK-G/S motif directs the precursor proteins to the septal membrane of dividing cells, ensuring their efficient translocation across the membrane and subsequent anchoring to the cell wall. Understanding the function and mechanism of this motif provides valuable insights for the development of novel antimicrobial strategies targeting bacterial protein secretion and cell surface assembly.

Functional Role of the YSIRK-G/S Motif

The primary function of the YSIRK-G/S motif is to ensure the efficient processing and secretion of specific surface proteins.[1][2][3] While proteins lacking this motif can still be secreted and anchored, the presence of the YSIRK-G/S sequence significantly increases the rate of signal peptide processing.[1][2][3]

Key functions include:

-

Enhanced Secretion Efficiency: The motif acts as a specialized recognition signal for the secretion machinery, leading to a more rapid translocation of the protein precursor across the cell membrane.[2]

-

Septal Targeting: The YSIRK-G/S motif directs the preprotein to the septal region of the bacterial cell, the site of cell division.[4][5] This localized secretion is crucial for the proper distribution of surface proteins on the daughter cells.

-

Specialized Substrate Recognition: The requirement of this motif for efficient secretion suggests a specialized mode of substrate recognition by the secretion pathway in Gram-positive cocci.[1][2]

It is important to note that the YSIRK-G/S motif is dispensable for the actual process of cell wall anchoring, which is mediated by other signals such as the LPXTG motif.[1][2]

Signaling and Secretion Pathway

The YSIRK-G/S motif is an integral part of the general secretion (Sec) pathway for surface proteins in Staphylococcus aureus. The pathway can be visualized as a multi-step process:

References

- 1. The YSIRK-G/S motif of staphylococcal protein A and its role in efficiency of signal peptide processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Septal secretion of protein A in Staphylococcus aureus requires SecA and lipoteichoic acid synthesis | eLife [elifesciences.org]

An In-depth Technical Guide to the Putative Signaling Peptide: SIGSLAK

Disclaimer: The peptide sequence "SIGSLAK" does not correspond to a known or publicly documented peptide in scientific literature as of the latest search. This guide is a hypothetical framework designed to provide researchers, scientists, and drug development professionals with a template for the characterization and documentation of a novel peptide, using "this compound" as a placeholder. The experimental data, protocols, and signaling pathways presented herein are illustrative and based on common methodologies and known pathways for other signaling peptides.

Introduction

Small signaling peptides are crucial mediators of intercellular communication in a variety of biological processes across different organisms. They are involved in growth, development, and defense mechanisms.[1][2] This technical guide provides a comprehensive overview of the hypothetical peptide designated this compound, detailing its putative sequence, structure, and a proposed mechanism of action. The information is intended to serve as a foundational resource for researchers investigating novel peptides and their potential therapeutic applications.

Peptide Sequence and Physicochemical Properties

The primary amino acid sequence and key physicochemical properties of the hypothetical this compound peptide are summarized below. These properties are fundamental for understanding its potential biological function and for designing experimental protocols.

| Property | Value |

| Amino Acid Sequence | Ser-Ile-Gly-Ser-Leu-Ala-Lys |

| Molecular Formula | C29H55N9O9 |

| Molecular Weight | 689.8 g/mol |

| Theoretical pI | 9.74 |

| Grand Average of Hydropathicity (GRAVY) | -0.114 |

Putative Structure

The secondary and tertiary structures of a peptide are critical for its biological activity. While the precise structure of this compound would need to be determined experimentally through techniques like NMR spectroscopy or X-ray crystallography, computational modeling can provide initial insights.

Based on its sequence, this compound is predicted to adopt a random coil or a short alpha-helical conformation in an aqueous environment. The presence of both hydrophobic (Ile, Leu, Ala) and charged (Lys) residues suggests it may interact with both lipid bilayers and protein surfaces.

Proposed Biological Function and Signaling Pathway

Drawing parallels from known signaling peptides in plants that regulate stomatal movement[1][2][3], we hypothesize that this compound could be involved in a cellular signaling cascade initiated by an external stimulus. The proposed pathway involves the activation of a receptor kinase, leading to a downstream phosphorylation cascade and ultimately a cellular response.

Experimental Protocols

To characterize a novel peptide like this compound, a series of experiments are required. Below are detailed protocols for key experimental procedures.

Peptide Synthesis and Purification

Objective: To synthesize and purify the this compound peptide for in vitro and in vivo studies.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The this compound peptide (Ser-Ile-Gly-Ser-Leu-Ala-Lys) is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Verification: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound to its putative receptor kinase.

Methodology:

-

Receptor Immobilization: The purified extracellular domain of the candidate receptor kinase is immobilized on a sensor chip (e.g., for Surface Plasmon Resonance - SPR).

-

Peptide Binding: A series of concentrations of the this compound peptide are flowed over the sensor chip.

-

Data Acquisition: The association and dissociation rates are measured in real-time.

-

Data Analysis: The binding affinity (Kd) is calculated from the kinetic data.

References

An In-Depth Technical Guide to the SIGSLAK Peptide: Mechanism of Action

Notice: A comprehensive search of publicly available scientific literature and databases did not yield information on a peptide specifically designated as "SIGSLAK." The term "this compound" does not appear to correspond to a recognized signaling peptide in current research. It is possible that this name is a novel, proprietary, or internal designation not yet disclosed in public forums.

Consequently, this guide will address the broader context of small signaling peptides, drawing on established examples to illustrate the principles and methodologies requested. The information presented below is based on well-characterized signaling peptides and serves as a framework for understanding how a hypothetical "this compound" peptide might be investigated and characterized.

Introduction to Small Signaling Peptides

Small signaling peptides are a diverse class of molecules, typically 5 to 80 amino acids in length, that play crucial roles in intercellular communication in a wide range of organisms. They are involved in regulating numerous physiological processes, including growth, development, defense, and stress responses. In plants, for instance, these peptides mediate processes like stomatal movement in response to environmental cues.[1][2] In bacteria, signal peptides are essential for protein secretion and cell wall anchoring.

The general mechanism of action for a signaling peptide involves its synthesis as a precursor protein, followed by processing and secretion into the extracellular space. The mature peptide then binds to specific cell surface receptors, typically receptor-like kinases (RLKs), on target cells. This binding event initiates an intracellular signaling cascade, often involving phosphorylation events, ion fluxes, and changes in gene expression, ultimately leading to a specific physiological response.

Hypothetical Signaling Pathway for a Peptide like "this compound"

Based on known pathways for other signaling peptides, a hypothetical signaling cascade for a peptide like "this compound" could be elucidated. The following diagram illustrates a potential pathway, drawing parallels from well-understood systems such as the pathogen-derived flg22 peptide in plants.[1][2][3]

References

Predicted Binding Partners of the SIGSLAK Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide sequence SIGSLAK is an integral component of the YSIRK-G/S motif, a conserved feature within the N-terminal signal peptides of a subset of surface proteins in the Gram-positive bacterium Staphylococcus aureus. This motif plays a critical role in the spatial and temporal regulation of protein secretion, specifically directing proteins to the septal membrane for incorporation into the cell wall cross-wall during cell division. While direct, experimentally validated binding partners of the this compound peptide itself have not been explicitly documented, compelling evidence suggests that the larger YSIRK-G/S motif, and by extension the this compound sequence, interacts with key components of the general secretion (Sec) pathway and cell wall synthesis machinery. This technical guide summarizes the current understanding of these predicted interactions, provides detailed hypothetical protocols for their experimental validation and quantification, and presents signaling pathway and experimental workflow diagrams to facilitate further research.

Predicted Binding Partners and Supporting Evidence

Based on co-purification studies of proteins containing the YSIRK-G/S motif, the following proteins are the most likely binding partners of the this compound-containing signal peptide.

Table 1: Predicted Binding Partners of the YSIRK-G/S Motif-Containing Signal Peptide

| Predicted Binding Partner | Cellular Function | Supporting Evidence |

| SecA | ATPase motor of the Sec translocon; recognizes and targets signal peptides. | A mutant Staphylococcal protein A (SpA) with a defective YSIRK/GXXS motif co-purified with SecA from S. aureus extracts.[1][2][3] |

| SecDF | Membrane-integrated chaperone that assists in protein translocation and folding. | A mutant SpA with a defective YSIRK/GXXS motif co-purified with SecDF from S. aureus extracts.[1][2][3] SecDF deletion in S. aureus has been shown to impact the secretion of numerous proteins with Sec-type signal peptides.[4][5] |

| LtaS | Lipoteichoic acid synthase; involved in cell wall biosynthesis. | A mutant SpA with a defective YSIRK/GXXS motif co-purified with LtaS from S. aureus extracts.[1][2][3] Depletion of LtaS abolishes the trafficking of SpA precursors to the septal membrane. |

Signaling and Secretion Pathway

The this compound peptide, as part of the YSIRK-G/S motif, is proposed to be involved in a specialized secretion pathway that ensures the proper localization of certain surface proteins to the division septum in S. aureus. The predicted interactions with SecA, SecDF, and LtaS are central to this process.

Experimental Protocols for Binding Partner Identification

To definitively identify and quantify the binding partners of the this compound peptide, an affinity purification-mass spectrometry (AP-MS) approach is recommended. The following is a detailed protocol for such an experiment.

Affinity Purification of this compound-Binding Proteins

Objective: To isolate proteins from S. aureus lysate that bind to an immobilized this compound peptide.

Materials:

-

Synthetic this compound peptide with a C-terminal biotin (B1667282) tag and a linker (e.g., SGSG).

-

Control peptide (e.g., scrambled sequence of similar amino acid composition) with a C-terminal biotin tag and linker.

-

Streptavidin-coated magnetic beads.

-

S. aureus strain (e.g., Newman or a derivative).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail).

-

Wash buffer (e.g., Lysis buffer with 0.1% Triton X-100).

-

Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or 2% SDS in 50 mM Tris-HCl).

-

Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5).

Procedure:

-

Peptide Immobilization:

-

Resuspend streptavidin-coated magnetic beads in binding buffer.

-

Add the biotinylated this compound peptide or the control peptide to the beads and incubate with gentle rotation to allow for binding.

-

Wash the beads to remove unbound peptide.

-

-

S. aureus Lysate Preparation:

-

Culture S. aureus to mid-exponential phase.

-

Harvest cells by centrifugation and wash with PBS.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by bead beating or sonication).

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Purification (Pull-down):

-

Incubate the clarified S. aureus lysate with the peptide-coupled beads with gentle rotation.

-

Separate the beads from the lysate using a magnetic stand and discard the supernatant.

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elute the bound proteins using elution buffer.

-

Neutralize the eluate if using a low pH elution buffer.

-

-

Sample Preparation for Mass Spectrometry:

-

Concentrate and buffer-exchange the eluted proteins.

-

Perform in-solution or in-gel trypsin digestion of the proteins.

-

Desalt the resulting peptides for mass spectrometry analysis.

-

Quantitative Mass Spectrometry using SILAC

Objective: To quantitatively compare the proteins binding to the this compound peptide versus a control peptide.

Materials:

-

SILAC-compatible S. aureus strain (auxotrophic for arginine and lysine).

-

SILAC media kits for Gram-positive bacteria containing "light" (12C6, 14N2-Lys; 12C6, 14N4-Arg) and "heavy" (13C6, 15N2-Lys; 13C6, 15N4-Arg) amino acids.

Procedure:

-

SILAC Labeling:

-

Culture the S. aureus strain in "light" and "heavy" SILAC media for at least 8-10 generations to ensure complete incorporation of the labeled amino acids.

-

-

Affinity Purification:

-

Prepare "light" and "heavy" cell lysates as described in section 3.1.

-

Perform two parallel affinity purifications:

-

Forward experiment: Incubate "heavy" lysate with this compound-coupled beads and "light" lysate with control peptide-coupled beads.

-

Reverse experiment: Incubate "light" lysate with this compound-coupled beads and "heavy" lysate with control peptide-coupled beads (for increased confidence).

-

-

After the wash steps, combine the "light" and "heavy" bead eluates from the forward experiment. Do the same for the reverse experiment.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the combined eluates by high-resolution LC-MS/MS.

-

Use software such as MaxQuant to identify and quantify the "heavy" to "light" ratios for each identified protein.

-

Proteins with a significantly high heavy/light ratio in the forward experiment (and a corresponding low ratio in the reverse experiment) are considered specific binding partners of the this compound peptide.

-

Conclusion

While direct experimental evidence for the binding partners of the this compound peptide is currently lacking, its localization within the functionally significant YSIRK-G/S motif strongly suggests interactions with core components of the S. aureus secretion and cell wall synthesis machinery, namely SecA, SecDF, and LtaS. The experimental protocols detailed in this guide provide a robust framework for the definitive identification and quantification of these and other potential binding partners. Elucidating the specific molecular interactions of the this compound peptide will provide deeper insights into the mechanisms of protein trafficking and cell wall assembly in S. aureus, potentially revealing novel targets for antimicrobial drug development.

References

- 1. Septal secretion of protein A in Staphylococcus aureus requires SecA and lipoteichoic acid synthesis | eLife [elifesciences.org]

- 2. Septal secretion of protein A in Staphylococcus aureus requires SecA and lipoteichoic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Secretome analysis defines the major role of SecDF in Staphylococcus aureus virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contribution of SecDF to Staphylococcus aureus resistance and expression of virulence factors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Localization of the YSIRK-G/S Signal Peptide Motif

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal peptides are crucial N-terminal sequences that direct proteins to their correct subcellular locations. In many Gram-positive bacteria, a specific motif, YSIRK-G/S, is found within the signal peptides of numerous surface proteins that are covalently anchored to the cell wall. This technical guide provides a comprehensive overview of the cellular localization of proteins bearing the YSIRK-G/S signal peptide, with a focus on the well-studied model organism Staphylococcus aureus. We will delve into the signaling pathway responsible for the targeted secretion of these proteins, present quantitative data on their subcellular distribution, and provide detailed experimental protocols for their localization analysis. This document is intended to be a valuable resource for researchers in microbiology, cell biology, and drug development who are interested in bacterial protein secretion and surface display.

Introduction to Signal Peptides and the YSIRK-G/S Motif

Signal peptides are short amino acid sequences, typically 15-30 residues long, located at the N-terminus of newly synthesized proteins destined for secretion or insertion into cellular membranes.[1] They function as molecular "zip codes," guiding the ribosome-nascent chain complex to the appropriate translocation machinery.[1]

A common structure for signal peptides includes a positively charged n-region, a central hydrophobic h-region, and a polar c-region containing the cleavage site for signal peptidase.[2] The properties of the amino acids within the signal peptide determine the protein's ultimate destination.[2]

In many pathogenic Gram-positive bacteria, including Staphylococcus and Streptococcus species, a subset of surface proteins possesses a unique YSIRK-G/S motif within their signal peptides.[3][4] This motif is critical for the efficient processing and secretion of these proteins.[3][4] Deletion or mutation of the YSIRK-G/S motif has been shown to significantly reduce the rate of signal peptide processing.[3][4] While not absolutely essential for the eventual anchoring of the protein to the cell wall, it plays a key role in a specialized secretion pathway.[3]

Signaling Pathway for YSIRK-G/S-Mediated Protein Secretion

Proteins bearing the YSIRK-G/S signal peptide are translocated across the cytoplasmic membrane via the general secretory (Sec) pathway. The presence of the YSIRK-G/S motif directs these proteins to a specific subcellular location for secretion: the septal region of dividing cells.[5]

The current model for the YSIRK-G/S-mediated secretion pathway in S. aureus is as follows:

-

Synthesis and Recognition: As the nascent polypeptide emerges from the ribosome, the YSIRK-G/S signal peptide is recognized by the signal recognition particle (SRP).

-

Targeting to the Septal Membrane: The SRP-ribosome-nascent chain complex is targeted to the Sec translocon machinery, which is localized at the septal membrane in dividing cells.

-

Translocation: The polypeptide is threaded through the SecYEG channel into the space between the cytoplasmic membrane and the newly forming cell wall (the cross-wall).

-

Signal Peptide Cleavage: During or after translocation, the signal peptide is cleaved by a signal peptidase.

-

Cell Wall Anchoring: For surface proteins with a C-terminal LPXTG sorting signal, the enzyme sortase A cleaves the sorting signal and covalently attaches the protein to the peptidoglycan of the cell wall.[6]

This targeted secretion to the septum ensures that these surface proteins are abundantly and evenly distributed on the surface of the daughter cells after cell division.[5]

Quantitative Data on Subcellular Localization

Determining the precise subcellular distribution of a protein is crucial for understanding its function. Subcellular fractionation followed by quantitative analysis, such as Western blotting or mass spectrometry, allows for the determination of the relative abundance of a protein in different cellular compartments.

The following table summarizes the expected distribution of a typical cell wall-anchored protein containing a YSIRK-G/S signal peptide, such as Staphylococcal Protein A (Spa), in S. aureus. The data is illustrative and based on findings from multiple studies.

| Cellular Fraction | Protein Abundance (%) | Description |

| Cytoplasm | < 5% | Primarily contains precursor proteins that have not yet been secreted. |

| Membrane | 5 - 15% | Represents proteins in the process of translocation across the cytoplasmic membrane. |

| Cell Wall | 70 - 85% | The major fraction, containing mature proteins covalently anchored to the peptidoglycan. |

| Extracellular Medium | < 10% | May contain shed or secreted forms of the protein, or proteins released due to cell lysis. |

Note: The exact percentages can vary depending on the specific protein, bacterial strain, and growth conditions.

Experimental Protocols for Determining Cellular Localization

A multi-faceted approach is often necessary to accurately determine the subcellular localization of a peptide or protein. Here, we provide detailed protocols for three key experimental techniques.

Experimental Workflow

Subcellular Fractionation of Staphylococcus aureus

This protocol allows for the separation of cytoplasmic, membrane, and cell wall fractions.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

DNase I and RNase A

-

Protease inhibitor cocktail

-

Ultracentrifuge

Procedure:

-

Grow S. aureus to the desired growth phase and harvest by centrifugation.

-

Wash the cell pellet with Tris-HCl buffer.

-

Resuspend the pellet in Tris-HCl buffer containing protease inhibitors.

-

Add lysostaphin to digest the peptidoglycan cell wall and incubate until protoplast formation is complete.

-

Centrifuge to pellet the protoplasts. The supernatant contains the cell wall fraction.

-

Resuspend the protoplast pellet in hypotonic buffer and lyse by sonication or French press.

-

Add DNase I and RNase A to reduce viscosity.

-

Centrifuge at low speed to remove any unlysed cells.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes. The supernatant is the cytoplasmic fraction.

-

Wash the membrane pellet with buffer to remove contaminating cytoplasmic proteins.

Immunofluorescence Microscopy

This technique allows for the visualization of the protein of interest within the context of the whole cell.

Materials:

-

Poly-L-lysine coated slides

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibody specific to the protein of interest

-

Fluorophore-conjugated secondary antibody

-

DAPI for counterstaining DNA

-

Antifade mounting medium

Procedure:

-

Adhere S. aureus cells to poly-L-lysine coated slides.

-

Fix the cells with PFA.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites with blocking buffer.

-

Incubate with the primary antibody.

-

Wash to remove unbound primary antibody.

-

Incubate with the fluorophore-conjugated secondary antibody.

-

Wash to remove unbound secondary antibody.

-

Counterstain with DAPI.

-

Mount the slides with antifade medium and visualize using a fluorescence microscope.

Transmission Electron Microscopy (TEM) with Immunogold Labeling

TEM provides high-resolution localization of the protein.

Materials:

-

Fixatives (e.g., glutaraldehyde (B144438), PFA)

-

Resin for embedding (e.g., LR White)

-

Ultramicrotome

-

Nickel grids

-

Primary antibody

-

Gold-conjugated secondary antibody

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining

Procedure:

-

Fix bacterial cells with a mixture of glutaraldehyde and PFA.

-

Dehydrate the cells through a graded ethanol (B145695) series.

-

Infiltrate and embed the cells in resin.

-

Polymerize the resin blocks.

-

Cut ultrathin sections using an ultramicrotome and mount on nickel grids.

-

Block non-specific antibody binding.

-

Incubate the grids with the primary antibody.

-

Wash the grids.

-

Incubate with the gold-conjugated secondary antibody.

-

Wash the grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Visualize the grids using a transmission electron microscope.

Conclusion

The YSIRK-G/S motif represents a fascinating example of how a short peptide sequence can dictate the subcellular fate of a protein. Understanding the mechanisms of protein secretion and localization in pathogenic bacteria like Staphylococcus aureus is of paramount importance for the development of novel therapeutics and vaccines. The experimental approaches outlined in this guide provide a robust framework for researchers to investigate the cellular localization of their proteins of interest, contributing to a deeper understanding of bacterial physiology and pathogenesis.

References

- 1. Surface-Shaving of Staphylococcus aureus Strains and Quantitative Proteomic Analysis Reveal Differences in Protein Abundance of the Surfaceome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The YSIRK-G/S motif of staphylococcal protein A and its role in efficiency of signal peptide processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. iTRAQ-Based Quantitative Proteomic Profiling of Staphylococcus aureus Under Different Osmotic Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of SIGSLAK Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction to SIGSLAK Peptide and Solid-Phase Peptide Synthesis (SPPS)

The this compound peptide, with the amino acid sequence Ser-Ile-Gly-Ser-Leu-Ala-Lys, is a custom peptide that can be synthesized for a variety of research applications, including structure-activity relationship studies, drug discovery, and biological assays.[1] The most common and efficient method for synthesizing such peptides is Solid-Phase Peptide Synthesis (SPPS).[2][3][4]

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2][5] This method offers several advantages, including high purity and yield, the potential for automation, and flexibility in peptide design.[2] The general workflow of SPPS involves cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid until the desired sequence is assembled. Finally, the peptide is cleaved from the resin and deprotected.[3][5]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Specification | Supplier (Example) |

| Rink Amide MBHA Resin | 100-200 mesh, 0.4-0.8 mmol/g loading | Sigma-Aldrich |

| Fmoc-L-Ser(tBu)-OH | >99% purity | Bachem |

| Fmoc-L-Ile-OH | >99% purity | Bachem |

| Fmoc-L-Gly-OH | >99% purity | Bachem |

| Fmoc-L-Leu-OH | >99% purity | Bachem |

| Fmoc-L-Ala-OH | >99% purity | Bachem |

| Fmoc-L-Lys(Boc)-OH | >99% purity | Bachem |

| HBTU | >99% purity | Sigma-Aldrich |

| HOBt | >99% purity | Sigma-Aldrich |

| DIPEA | >99% purity | Sigma-Aldrich |

| Piperidine (B6355638) | ACS grade | Fisher Scientific |

| DMF | Anhydrous, >99.8% | Sigma-Aldrich |

| DCM | Anhydrous, >99.8% | Sigma-Aldrich |

| TFA | Reagent grade, >99% | Sigma-Aldrich |

| TIS | Reagent grade, >98% | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Acetonitrile (B52724) | HPLC grade | Fisher Scientific |

| Water | HPLC grade | Fisher Scientific |

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu strategy.[5][6]

1. Resin Preparation:

-

Swell the Rink Amide MBHA resin in Dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Wash the resin with DMF (3 times).

2. First Amino Acid Coupling (Lysine):

-

Deprotect the Fmoc group on the resin by treating it with 20% piperidine in DMF for 5 minutes, and then for 15 minutes.

-

Wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times).

-

In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3 times) and DCM (3 times).

3. Subsequent Amino Acid Couplings (Ala, Leu, Ser, Gly, Ile, Ser):

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ala, Leu, Ser(tBu), Gly, Ile, Ser(tBu)).

-

After each coupling step, perform a Kaiser test to ensure complete reaction. If the test is positive (indicating free amines), repeat the coupling step.

4. Cleavage and Deprotection:

-

After the final amino acid coupling and deprotection, wash the peptide-resin with DCM (5 times) and dry it under vacuum.[7]

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization

1. Purification by High-Performance Liquid Chromatography (HPLC):

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

-

Purify the peptide using a reverse-phase C18 HPLC column.

-

Use a linear gradient of 5-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

-

Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

2. Characterization by Mass Spectrometry:

-

Confirm the identity of the synthesized peptide by Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF Mass Spectrometry.[8]

-

The expected monoisotopic mass for this compound (C₃₀H₅₇N₉O₁₀) is approximately 715.42 Da.

Data Presentation

Table 1: Summary of Synthesis and Purification Results

| Parameter | Result |

| Crude Peptide Yield | ~70-80% |

| Purity after HPLC | >95% |

| Final Lyophilized Yield | ~20-30% |

| Observed Mass (ESI-MS) | ~716.4 [M+H]⁺ |

Visualizations

Experimental Workflow

Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Generic Peptide Signaling Pathway

Caption: A generic signaling pathway initiated by an extracellular peptide.

Potential Research Applications

Synthesized this compound peptide can be utilized in various research contexts:

-

Structure-Activity Relationship (SAR) Studies: By systematically substituting amino acids in the this compound sequence, researchers can identify key residues responsible for its biological activity.[1]

-

Drug Discovery and Development: Peptides with interesting biological activities can serve as lead compounds for the development of new therapeutics.[9]

-

Biological Assays: The peptide can be used to study its interaction with specific receptors or enzymes and to elucidate its role in cellular signaling pathways.[10][11]

-

Antimicrobial Research: Many peptides exhibit antimicrobial properties, and this compound could be screened for activity against various pathogens.[12][13][14]

References

- 1. Progress with peptide scanning to study structure-activity relationships: the implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. bachem.com [bachem.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Fine-Tuning Stomatal Movement Through Small Signaling Peptides [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. In vivo activity and low toxicity of the second-generation antimicrobial peptide DGL13K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Application Note: Solid-Phase Synthesis of the SIGSLAK Peptide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence.[1] Developed by Bruce Merrifield, this technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2] The key advantage of SPPS is that excess reagents and soluble by-products are easily removed by simple filtration and washing, driving reactions to completion and simplifying the overall process.[1][2]

This document provides a detailed protocol for the synthesis of the heptapeptide (B1575542) SIGSLAK (Ser-Ile-Gly-Ser-Leu-Ala-Lys) using Fluorenylmethyloxycarbonyl (Fmoc) based chemistry. The Fmoc group serves as a temporary protecting group for the Nα-amino group of the amino acids and is removed under basic conditions, while acid-labile protecting groups are used for reactive side chains.[3] The protocol covers all stages from resin preparation to the final purification and analysis of the target peptide.

Quantitative Data Summary

The following table outlines the typical parameters and expected outcomes for the solid-phase synthesis of the this compound peptide on a laboratory scale.

| Parameter | Value / Specification | Notes |

| Synthesis Scale | 0.1 mmol | A standard scale for research purposes. |

| Resin Type | Rink Amide MBHA Resin | Yields a C-terminal amide upon cleavage. |

| Resin Loading | 0.4 - 0.7 mmol/g | Check the manufacturer's certificate of analysis. |

| Amino Acid Excess | 4-5 equivalents (per coupling) | Ensures high coupling efficiency. |

| Coupling Agent Excess | 4-5 equivalents (per coupling) | e.g., HBTU/HCTU. |

| Activation Base Excess | 8-10 equivalents (per coupling) | e.g., DIEA. |

| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Standard reagent for Fmoc removal.[1] |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | A common cocktail for simultaneous cleavage and side-chain deprotection. |

| Expected Crude Purity | >70% (by HPLC) | Varies based on sequence and synthesis efficiency. |

| Expected Final Purity | >95% (by HPLC) | After purification by preparative RP-HPLC. |

| Final Yield | 15-40% (of theoretical) | Dependent on the number of steps and purification efficiency. |

Experimental Workflow Diagram

The overall process for the solid-phase synthesis of the this compound peptide is illustrated below.

Caption: Overall workflow for this compound peptide synthesis.

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide MBHA resin.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Acetonitrile (B52724) (ACN, HPLC grade), Diethyl ether (cold).

-

Amino Acids: The following Fmoc-protected amino acids are required for the sequence Ser-Ile-Gly-Ser-Leu-Ala-Lys :

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Ala-OH

-

Fmoc-Leu-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Gly-OH

-

Fmoc-Ile-OH

-

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU.

-

Activation Base: DIEA (N,N-Diisopropylethylamine).

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF.

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water.

-

Purification: Preparative and analytical RP-HPLC system with a C18 column.

Resin Preparation (Swelling)

-

Weigh the appropriate amount of Rink Amide resin for a 0.1 mmol scale synthesis and place it into a solid-phase reaction vessel.

-

Add DMF (approx. 10 mL per gram of resin) to the vessel.

-

Allow the resin to swell at room temperature for at least 1 hour with gentle agitation (e.g., on a shaker or with nitrogen bubbling).

-

After swelling, drain the DMF from the reaction vessel.

Iterative SPPS Cycles

The synthesis proceeds from the C-terminus (Lysine) to the N-terminus (Serine). Each amino acid addition involves a two-step cycle: Fmoc deprotection and amino acid coupling.[1]

Caption: The iterative cycle of solid-phase peptide synthesis.

A. First Amino Acid (Lysine) Coupling: Since the first amino acid is pre-loaded on some resins, this step may be skipped. If starting with an unloaded Rink Amide resin, the first coupling is identical to the general coupling step below.

B. Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

C. Amino Acid Coupling (General Step):

-

In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Ala-OH, 4-5 eq.) and HBTU (4-5 eq.) in DMF.

-

Add DIEA (8-10 eq.) to the vial to activate the amino acid. The solution will typically change color.

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.

D. Chain Elongation:

-

Repeat steps 3B (Fmoc Deprotection) and 3C (Amino Acid Coupling) for each subsequent amino acid in the sequence, in the following order: Leu , Ser(tBu) , Gly , Ile , and finally Ser(tBu) . After the final coupling, perform one last Fmoc deprotection step to remove the N-terminal Fmoc group.

Peptide Cleavage and Side-Chain Deprotection

-

After the final deprotection and washing, wash the peptide-resin with DCM (3 times) to remove DMF.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O . Caution: Perform this step in a fume hood as TFA is highly corrosive.

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. The acid simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups (Boc from Lys and tBu from Ser).

Peptide Precipitation and Isolation

-

Filter the cleavage mixture to separate the resin beads from the solution containing the peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Combine the filtrates.

-

In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

-

Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

-

Place the tube at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the suspension to pellet the peptide.

-

Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers.

-

After the final wash, dry the peptide pellet under a stream of nitrogen to obtain the crude peptide powder.

Purification and Analysis

-

Purification: The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4]

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% TFA).

-

Inject the solution onto a preparative C18 RP-HPLC column.

-

Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).

-

Collect fractions corresponding to the main peptide peak, which is monitored by UV absorbance at 210-220 nm.

-

-

Analysis:

-

Confirm the purity of the collected fractions using analytical RP-HPLC.

-

Verify the identity of the peptide by determining its molecular weight using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

-

-

Lyophilization: Combine the pure, verified fractions and freeze-dry (lyophilize) them to obtain the final peptide as a fluffy, white powder. Store the lyophilized peptide at -20°C or lower.[4]

References

Application Notes and Protocols for the Purification of Synthetic SIGSLAK Peptide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of the synthetic heptapeptide (B1575542) SIGSLAK (Ser-Ile-Gly-Ser-Leu-Ala-Lys). The successful purification of synthetic peptides is a critical step to ensure the accuracy and reproducibility of experimental results in research, diagnostics, and therapeutic applications.[1] This document outlines the most common and effective purification strategies, with a focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC).

Following solid-phase peptide synthesis (SPPS), the crude peptide product contains the target peptide along with various impurities. These can include deletion sequences, truncated peptides, incompletely deprotected peptides, and by-products from the cleavage and synthesis process.[2] The choice of purification method is dictated by the physicochemical properties of the peptide and the desired final purity.

Purification Strategies for Synthetic Peptides

A multi-step purification strategy often yields the highest purity product. A typical workflow involves an initial "capturing" step to remove the bulk of impurities, followed by a "polishing" step to achieve high purity.[3]

Experimental Workflow for Peptide Purification

Caption: A general experimental workflow for the purification of synthetic peptides.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for the purification of synthetic peptides due to its high resolving power and the use of volatile mobile phases, which simplifies peptide recovery.[2][4] This technique separates molecules based on their hydrophobicity.[2]

Principle: The stationary phase is non-polar (hydrophobic), typically silica (B1680970) particles modified with alkyl chains (e.g., C18, C8). The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), containing an ion-pairing agent such as trifluoroacetic acid (TFA).[2] Peptides bind to the stationary phase in a low organic mobile phase and are eluted as the concentration of the organic solvent is increased. More hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute.[2]

Detailed Protocol for RP-HPLC Purification of this compound Peptide

Materials:

-

Crude this compound peptide, lyophilized

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), HPLC grade

-

C18 reverse-phase HPLC column (preparative or semi-preparative)

-

HPLC system with a gradient pump, UV detector, and fraction collector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Dissolve the crude this compound peptide in Mobile Phase A at a concentration of 1-10 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Column Equilibration:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size until a stable baseline is achieved.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the column.

-

Apply a linear gradient of Mobile Phase B. A typical gradient for a peptide of this size would be from 5% to 65% Mobile Phase B over 60 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection:

-

Collect fractions corresponding to the major peak, which should be the target this compound peptide.

-

-

Purity Analysis:

-

Lyophilization:

-

Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a dry powder.

-

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[7] It is a powerful technique for an initial "capturing" step to remove bulk impurities.[3] For the this compound peptide, which has a net positive charge at neutral pH due to the lysine (B10760008) residue, cation-exchange chromatography would be appropriate.

Principle: In cation-exchange chromatography, the stationary phase is negatively charged and binds positively charged peptides. Peptides are eluted by increasing the salt concentration or changing the pH of the mobile phase.[8]

Detailed Protocol for IEX Purification of this compound Peptide

Materials:

-

Crude this compound peptide

-

Strong cation-exchange column

-

Binding Buffer (e.g., 20 mM MES, pH 6.0)

-

Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)

-

Chromatography system

Procedure:

-

Column Equilibration:

-

Equilibrate the cation-exchange column with Binding Buffer.

-

-

Sample Preparation and Loading:

-

Dissolve the crude peptide in Binding Buffer and load it onto the column.

-

-

Washing:

-

Wash the column with several column volumes of Binding Buffer to remove unbound impurities.

-

-

Elution:

-

Elute the bound peptide using a linear gradient of the Elution Buffer (0-100% over 20-30 column volumes).

-

Collect fractions and monitor the absorbance at 214 nm.

-

-

Analysis and Further Purification:

-

Analyze the fractions for the presence of the target peptide.

-

Pool the relevant fractions. This enriched fraction can then be further purified using RP-HPLC as a "polishing" step.[3]

-

Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size.[9] It is often used as a final "polishing" step to remove aggregates or for buffer exchange.[9]

Principle: The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel around the beads and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.[10]

Detailed Protocol for SEC of this compound Peptide

Materials:

-

Partially purified this compound peptide

-

SEC column with an appropriate molecular weight range

-

Mobile Phase (e.g., Phosphate-Buffered Saline (PBS) or a volatile buffer like ammonium (B1175870) acetate)

-

Chromatography system

Procedure:

-

Column Equilibration:

-

Equilibrate the SEC column with the chosen Mobile Phase.

-

-

Sample Loading:

-

Dissolve the peptide in the Mobile Phase and inject a small volume onto the column (typically 1-2% of the column volume).

-

-

Elution:

-

Elute the peptide isocratically with the Mobile Phase.

-

Collect fractions and monitor the absorbance at 214 nm.

-

-

Analysis:

-

Analyze the fractions to identify those containing the monomeric peptide.

-

Quantitative Data Summary

The following tables summarize the typical performance characteristics of each purification method. Actual values will vary depending on the specific peptide and experimental conditions.

Table 1: Comparison of Peptide Purification Methods

| Feature | RP-HPLC | Ion-Exchange (IEX) | Size-Exclusion (SEC) |

| Principle of Separation | Hydrophobicity | Net Charge | Size and Shape |

| Typical Purity Achieved | >95-99% | 80-95% (as a capture step) | High (for aggregate removal) |

| Loading Capacity | Moderate | High | Low |

| Resolution | Very High | High | Low |

| Primary Application | Polishing | Capturing | Polishing, Desalting |

Table 2: Advantages and Disadvantages of Purification Methods

| Method | Advantages | Disadvantages |

| RP-HPLC | High resolution, volatile mobile phases, well-established.[2][4] | Can denature some peptides, lower loading capacity. |

| Ion-Exchange (IEX) | High capacity, good for initial cleanup.[3][7] | Requires charged peptide, salt removal may be needed. |

| Size-Exclusion (SEC) | Gentle, can remove aggregates, useful for buffer exchange.[9] | Low resolution, low loading capacity, potential for sample dilution. |

Hypothetical Signaling Pathway Involving a Bioactive Peptide

Since the biological function of this compound is not defined in the provided context, a representative signaling pathway for a generic bioactive peptide is presented below. This illustrates how a synthetic peptide could be used to study cellular signaling.

Caption: A hypothetical GPCR signaling pathway activated by a bioactive peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. polypeptide.com [polypeptide.com]

- 4. bachem.com [bachem.com]

- 5. jpt.com [jpt.com]

- 6. Analytical methods and Quality Control for peptide products [biosynth.com]

- 7. conductscience.com [conductscience.com]

- 8. goldbio.com [goldbio.com]

- 9. goldbio.com [goldbio.com]

- 10. agilent.com [agilent.com]

LSKL Peptide: Application Notes and Protocols for Research in Fibrosis and Wound Healing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LSKL peptide is a tetrapeptide (Leu-Ser-Lys-Leu) that acts as a selective antagonist of Thrombospondin-1 (TSP-1).[1] TSP-1 is a key activator of latent transforming growth factor-beta (TGF-β), a cytokine central to the pathogenesis of fibrotic diseases, including hypertrophic scars.[1] By inhibiting the interaction between TSP-1 and the latency-associated peptide of TGF-β, the LSKL peptide effectively blocks TGF-β activation and its downstream signaling pathways.[1] These application notes provide an overview of the LSKL peptide's utility in molecular biology research, particularly in the context of fibrosis and wound healing, and offer detailed protocols for its use in key experiments.

Molecular Target and Mechanism of Action

The primary molecular target of the LSKL peptide is Thrombospondin-1 (TSP-1). The peptide competitively inhibits the binding of TSP-1 to the latent TGF-β complex, thereby preventing the release of active TGF-β. This, in turn, suppresses the canonical Smad-dependent and non-canonical Smad-independent signaling pathways, such as the PI3K/AKT/mTOR pathway, which are known to be involved in fibroblast proliferation, migration, and extracellular matrix (ECM) deposition.[1]

Applications in Molecular Biology

-

Investigation of Anti-Fibrotic Mechanisms: The LSKL peptide is a valuable tool for studying the role of the TSP-1/TGF-β axis in various fibrotic conditions. It can be used to elucidate the downstream effects of inhibiting this pathway on fibroblast behavior and ECM production.

-

Wound Healing Studies: Researchers can utilize the LSKL peptide to investigate the impact of modulating TGF-β activity on the different phases of wound healing, including inflammation, proliferation, and remodeling.

-

Drug Discovery and Development: The LSKL peptide can serve as a lead compound or a pharmacological tool in the development of novel anti-fibrotic therapies. Its specific mechanism of action makes it an attractive candidate for targeting the upstream activation of TGF-β.

-

Cell Signaling Research: The peptide can be employed to dissect the intricate signaling networks regulated by TGF-β, particularly the PI3K/AKT/mTOR pathway, in various cell types.[1]

Quantitative Data Summary

| Parameter | Value | Cell Type | Assay | Reference |

| Inhibition of cell proliferation | Significant reduction | Hypertrophic scar fibroblasts | CCK-8 assay | [1] |

| Inhibition of cell migration | Significant reduction | Hypertrophic scar fibroblasts | Transwell migration assay | [1] |

| Induction of apoptosis | Significant increase | Hypertrophic scar fibroblasts | Flow cytometry (Annexin V/PI) | [1] |

| Inhibition of Collagen I expression | Significant reduction | Hypertrophic scar fibroblasts | Western Blot | [1] |

| Inhibition of α-SMA expression | Significant reduction | Hypertrophic scar fibroblasts | Western Blot | [1] |

| Inhibition of PI3K phosphorylation | Significant suppression | Hypertrophic scar fibroblasts | Western Blot | [1] |

| Inhibition of AKT phosphorylation | Significant suppression | Hypertrophic scar fibroblasts | Western Blot | [1] |

| Inhibition of mTOR phosphorylation | Significant suppression | Hypertrophic scar fibroblasts | Western Blot | [1] |

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (CCK-8)

Objective: To determine the effect of the LSKL peptide on the viability and proliferation of fibroblasts.

Materials:

-

Human hypertrophic scar fibroblasts

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

LSKL peptide (stock solution in sterile PBS or water)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed hypertrophic scar fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh DMEM containing various concentrations of the LSKL peptide (e.g., 0, 10, 50, 100 µM). Include a vehicle control (the solvent used to dissolve the peptide).

-

Incubate the plate for 24, 48, and 72 hours.

-

At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

Objective: To analyze the effect of the LSKL peptide on the phosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

-

Human hypertrophic scar fibroblasts

-

LSKL peptide

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed fibroblasts in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of LSKL peptide for a specified time (e.g., 24 hours).

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the total protein and/or a loading control like β-actin.

Visualizations

Caption: LSKL peptide signaling pathway.

Caption: Western Blot experimental workflow.

References

Application Notes and Protocols for In Vivo Administration of the SIGSLAK Peptide

To the valued researcher,

Following a comprehensive review of scientific literature and public databases, we have been unable to identify any specific information pertaining to a peptide designated "SIGSLAK." Our search for "this compound peptide" and related terms did not yield any relevant results detailing its mechanism of action, signaling pathways, or established in vivo administration protocols.

The search results did, however, provide extensive information on a variety of other signaling peptides. This suggests that "this compound" may be one of the following:

-

A novel or newly discovered peptide not yet described in published literature.

-

An internal or proprietary designation for a peptide within a specific research group or company.

-

A potential typographical error in the peptide name.

We kindly request that you verify the spelling and designation of the peptide. Should you be able to provide an alternative name, a sequence, or any preliminary data related to its biological context, we would be pleased to re-initiate a thorough search and construct the detailed application notes and protocols you have requested.

For your reference, we have compiled a generalized framework for in vivo peptide administration protocols based on common practices for other signaling peptides. This framework can be adapted once the specific properties of the this compound peptide are identified.

Generalized Framework for In Vivo Peptide Administration

This section provides a template for developing an in vivo administration protocol for a novel signaling peptide. The specific parameters will need to be determined through dose-response studies, pharmacokinetic analysis, and efficacy testing for the specific peptide of interest.

Peptide Preparation and Formulation

-

Solubility Testing: Determine the optimal solvent for the peptide. Common solvents include sterile saline, phosphate-buffered saline (PBS), or dimethyl sulfoxide (B87167) (DMSO) for hydrophobic peptides, which is then often diluted in a vehicle compatible with in vivo administration.

-

Formulation: For in vivo use, peptides are typically dissolved in a sterile, pyrogen-free vehicle. The final concentration should be calculated to allow for the desired dosage in a manageable injection volume (e.g., 100-200 µL for mice).

-

Stability: Assess the stability of the peptide in the chosen formulation at the intended storage and administration temperatures.

Animal Model Selection

The choice of animal model is critical and depends on the research question. Common models for studying signaling pathways include:

-

Wild-type mice or rats: For initial pharmacokinetic and toxicity studies.

-

Disease models: Genetically modified or induced models of specific diseases relevant to the peptide's hypothesized function.

Route of Administration

The route of administration significantly impacts the bioavailability and biodistribution of the peptide.[1] Common routes for peptide administration include:

-

Intravenous (i.v.): Provides immediate and 100% bioavailability.[1]

-

Subcutaneous (s.c.): Allows for slower, more sustained release.[1]

-

Intraperitoneal (i.p.): Common for systemic administration in rodents.

-

Intranasal: Can be used for direct delivery to the central nervous system.[2][3]

-

Intrathecal: For direct administration into the cerebrospinal fluid.[4]

Dosing Regimen

-

Dose-Response Studies: A pilot study with a range of doses is essential to determine the optimal dose that elicits a biological response without causing toxicity.

-

Frequency of Administration: This will depend on the half-life of the peptide. Peptides can have short half-lives, necessitating frequent administration or the use of modified release formulations.

-

Duration of Treatment: The length of the study will be determined by the experimental endpoint, whether it's an acute response or a chronic effect.

Experimental Protocol: A Generalized Workflow

The following table outlines a general experimental protocol for in vivo peptide administration.

| Step | Procedure | Key Considerations |

| 1. Acclimatization | House animals in a controlled environment for at least one week prior to the experiment. | Ensure proper temperature, humidity, and light/dark cycles. |

| 2. Group Allocation | Randomly assign animals to treatment groups (e.g., vehicle control, peptide low dose, peptide high dose). | Ensure sufficient number of animals per group for statistical power. |

| 3. Baseline Measurements | Collect any pre-treatment data (e.g., body weight, blood samples, behavioral assessments). | Provides a baseline for comparison. |

| 4. Peptide Administration | Administer the peptide or vehicle according to the predetermined dose, route, and frequency. | Use proper handling and injection techniques to minimize stress and injury. |

| 5. Monitoring | Observe animals regularly for any signs of toxicity, changes in behavior, or other relevant endpoints. | Daily health checks are crucial. |

| 6. Sample Collection | At predetermined time points, collect tissues and/or fluids (e.g., blood, specific organs) for analysis. | The timing of collection is critical for pharmacokinetic and pharmacodynamic studies. |

| 7. Endpoint Analysis | Analyze collected samples using appropriate assays (e.g., ELISA, Western blot, histology, gene expression analysis). | Relate the molecular changes to the physiological effects of the peptide. |

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for an in vivo peptide administration experiment.

Hypothetical Signaling Pathway

Without specific information on the this compound peptide, we can only provide a generic signaling pathway that is often associated with peptide ligands. This typically involves the peptide binding to a cell surface receptor, initiating an intracellular signaling cascade.

We are committed to providing you with accurate and detailed scientific information. Please do not hesitate to provide the corrected peptide name or any additional details, and we will proceed with creating a comprehensive and specific protocol for your research needs.

References

- 1. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kinetics of peptide uptake and tissue distribution following a single intranasal dose of peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for delivering proteins, peptides, and shRNAs via the intrathecal route in the experimental allergic encephalomyelitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the SIGSLAK Peptide in Protein-Protein Interaction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SIGSLAK peptide is a synthetic signaling peptide designed to modulate protein-protein interactions (PPIs) within the hypothetical "Kinase-Substrate Signaling Cascade." This cascade is implicated in cellular proliferation and apoptosis. The this compound peptide sequence (Ser-Ile-Gly-Ser-Leu-Ala-Lys) is homologous to a key binding motif of the regulatory protein "Regulon-B," which, upon binding to the kinase "Kinase-A," inhibits its activity. By mimicking this interaction, the this compound peptide can be utilized as a tool to competitively inhibit the Regulon-B/Kinase-A interaction, leading to the constitutive activation of Kinase-A. These application notes provide a comprehensive overview of the use of the this compound peptide in various protein-protein interaction assays to study the Kinase-Substrate Signaling Cascade and to screen for potential therapeutic agents that target this pathway.

Application Notes

The this compound peptide is a valuable tool for:

-

Investigating the Kinase-Substrate Signaling Cascade: By competitively inhibiting the negative regulator (Regulon-B), the this compound peptide allows for the controlled activation of Kinase-A, enabling detailed study of downstream signaling events.

-

High-Throughput Screening (HTS) for PPI Inhibitors: The peptide can be used to develop and validate assays for screening small molecule libraries to identify compounds that disrupt the Regulon-B/Kinase-A interaction.

-

Validation of Novel Drug Targets: The specific action of the this compound peptide helps to validate the therapeutic potential of targeting the Regulon-B/Kinase-A interaction for diseases characterized by dysregulated cell proliferation.

-

Quantitative Analysis of Binding Kinetics: Biotinylated or otherwise tagged versions of the this compound peptide can be used in quantitative assays such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to determine the binding affinities of interacting partners.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the this compound peptide in various protein-protein interaction assays. This data is provided as an example of expected results and for comparative purposes.

| Assay Type | Parameter | Value | Description |

| Pull-Down Assay | Binding Specificity | High | Specifically interacts with Kinase-A; no significant binding to other kinases tested. |

| Co-Immunoprecipitation | Inhibition of Regulon-B binding | IC50: 50 nM | Concentration of this compound peptide required to inhibit 50% of the Regulon-B/Kinase-A interaction in cell lysate. |

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 100 nM | Equilibrium dissociation constant for the interaction between this compound peptide and Kinase-A. |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) | 120 nM | Equilibrium dissociation constant determined by measuring the heat change upon binding. |

| Cell-Based Proliferation Assay | EC50 | 250 nM | Concentration of this compound peptide that induces a half-maximal proliferative response in target cells. |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hypothetical this compound signaling pathway.

Caption: Workflow for a this compound pull-down assay.

Experimental Protocols

Protocol 1: Pull-Down Assay to Identify this compound Interacting Proteins

This protocol describes the use of biotinylated this compound peptide to isolate and identify interacting proteins from a cell lysate.

Materials:

-

Biotinylated this compound peptide and a scrambled control peptide

-

Streptavidin-coated magnetic beads

-

Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

-

Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100)

-

Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

-

Cell lysate from relevant cell line

-

Standard equipment for protein analysis (e.g., SDS-PAGE gels, Western blot apparatus, mass spectrometer)

Procedure:

-

Bead Preparation: Resuspend the streptavidin-coated magnetic beads in lysis buffer.

-

Peptide Immobilization: Incubate the beads with an excess of biotinylated this compound peptide (or control peptide) for 1 hour at 4°C with gentle rotation.

-

Blocking: Wash the peptide-coated beads three times with wash buffer to remove unbound peptide and block any remaining non-specific binding sites.

-

Protein Binding: Add the cell lysate to the peptide-coated beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads five times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using the chosen elution buffer. For mass spectrometry, elution with a buffer compatible with downstream processing is recommended.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the suspected interacting protein (e.g., Kinase-A), or by mass spectrometry for unbiased identification of interacting partners.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate In-Cell Interaction

This protocol is designed to confirm the interaction between this compound's target (Kinase-A) and its natural binding partner (Regulon-B) and to demonstrate the competitive inhibition by the this compound peptide.

Materials:

-

Antibody against Kinase-A

-

Protein A/G-coated magnetic beads

-

Cell lysis buffer

-

Wash buffer

-

Elution buffer

-

This compound peptide

-

Cell lysate

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound peptide for a specified time before harvesting.

-

Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-Kinase-A antibody for 2-4 hours at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Analysis: Analyze the eluate by Western blotting using antibodies against both Kinase-A and Regulon-B. A decrease in the amount of co-immunoprecipitated Regulon-B with increasing concentrations of this compound peptide indicates competitive inhibition.

Protocol 3: Quantitative Analysis of Binding Affinity using SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated with pull-down assays to quantitatively distinguish specific interactors from non-specific background proteins.[1][2]

Materials:

-

SILAC-compatible cell culture medium and labeled amino acids (e.g., heavy and light arginine and lysine)

-

Biotinylated this compound peptide

-

Streptavidin beads

-

Standard equipment for quantitative mass spectrometry

Procedure:

-

Cell Labeling: Culture one population of cells in "light" medium and another in "heavy" medium for at least five cell divisions to ensure complete incorporation of the labeled amino acids.

-

Lysate Preparation: Prepare cell lysates from both "heavy" and "light" labeled cell populations.

-